6-(トリフルオロメチル)ピリダジン-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

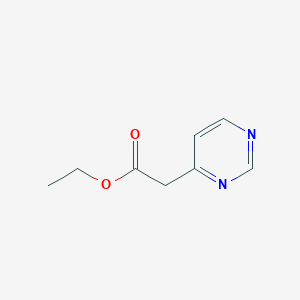

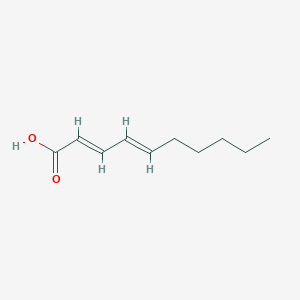

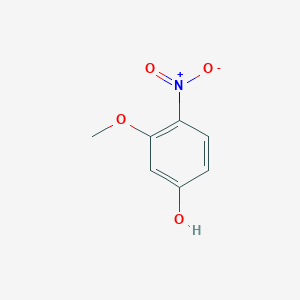

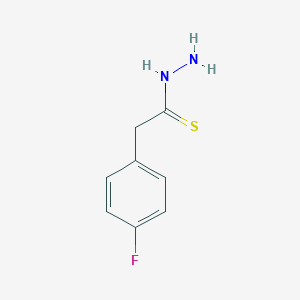

6-(Trifluoromethyl)pyridazine-3-carbaldehyde is a compound that belongs to the class of pyridazines, which are heterocyclic compounds with significant importance in medicinal chemistry. Pyridazines are known for their diverse pharmaceutical applications due to their unique chemical structure and reactivity. The trifluoromethyl group attached to the pyridazine ring is a common motif in drug design, as it can enhance the metabolic stability and bioavailability of pharmaceuticals.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes involves the use of the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into heterocyclic compounds . The synthesis process is confirmed by various techniques, including elemental analysis, 1H-NMR, and 13C-NMR, and sometimes the structure of intermediates is investigated by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and the definitive structure can be determined by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compound, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions due to their reactive sites. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized through a reaction sequence involving acetic acid derivatives, hydrazinylpyridazine, and chloroamine T . The presence of substituents like the trifluoromethyl group can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's lipophilicity, electronic distribution, and steric hindrance, which in turn can impact its boiling point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and halogen interactions, can be studied using Hirshfeld surface analysis and energy frameworks to understand the packing of molecules in the crystal lattice . These properties are crucial for the compound's potential applications in pharmaceuticals and agrochemicals, as seen in the herbicidal activities of related pyridazine derivatives .

科学的研究の応用

農薬

6-(トリフルオロメチル)ピリダジン-3-カルバルデヒド: は、農薬合成における重要な中間体です。この化合物を含むトリフルオロメチルピリジン (TFMP)誘導体は、主に作物を害虫から保護するために使用されます。 フッ素原子の物理化学的特性とピリジン部分の特性のユニークな組み合わせにより、これらの誘導体の生物活性に貢献しています .

医薬品

医薬品業界では、TFMP誘導体は有効成分に組み込まれています。これらの化合物は、承認されたいくつかの医薬品製品で使用されており、さらに多くの製品が臨床試験中です。 TFMP部分の存在は、医薬品化合物の有効性と安定性を高めると考えられています .

化学合成

6-(トリフルオロメチル)ピリダジン-3-カルバルデヒド: は、化学合成における構成要素として役立ちます。 これは、有機合成における炭素-炭素二重結合を形成するために使用されるホナー・ワーズワース・エモンズ反応を含む、さまざまな化学反応に関与することができます .

獣医学

ヒト医薬品での使用と同様に、TFMP誘導体は獣医学でも使用されています。 これらは、家畜の病気の治療薬の製剤に含まれており、家畜の健康と生産性を向上させています .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

特性

IUPAC Name |

6-(trifluoromethyl)pyridazine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEWMKQZOIZESF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617084 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245643-49-5 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)